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Compound of Interest

Compound Name: Dapoxetine hydrochloride

Cat. No.: B3079633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different oral formulations

of dapoxetine hydrochloride, a selective serotonin reuptake inhibitor used for the treatment of

premature ejaculation. The following sections present key pharmacokinetic data from various

studies, detail the experimental methodologies employed, and visualize the typical workflow of

a bioequivalence trial. This information is intended to assist researchers and professionals in

drug development in understanding the performance of and standards for establishing

bioequivalence for dapoxetine hydrochloride products.

Pharmacokinetic Data Comparison
The bioequivalence of different dapoxetine hydrochloride formulations is primarily

determined by comparing key pharmacokinetic parameters. The rate and extent of drug

absorption are assessed by the maximum plasma concentration (Cmax) and the area under

the plasma concentration-time curve (AUC), respectively. For two formulations to be

considered bioequivalent, the 90% confidence intervals (CI) for the geometric mean ratio

(GMR) of these parameters for the test product to the reference product must fall within the

range of 80% to 125%.[1][2]

The tables below summarize the pharmacokinetic data from bioequivalence studies comparing

a generic dapoxetine hydrochloride tablet to the marketed reference product and a taste-

masked orodispersible film (ODF) to the reference tablet.
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Table 1: Bioequivalence of Generic Dapoxetine Hydrochloride 30 mg Tablets vs. Reference

Product[1][3]

Condition
Pharmacokinetic
Parameter

Geometric Mean
Ratio (90% CI)

Conclusion

Fasting Cmax 86% - 100% Bioequivalent[3]

AUC0-t 89% - 103% Bioequivalent

AUC0-∞ 89% - 103% Bioequivalent

Fed Cmax 92% - 107% Bioequivalent

AUC0-t 91% - 100% Bioequivalent

AUC0-∞ 92% - 101% Bioequivalent

Table 2: Bioequivalence of Dapoxetine Hydrochloride Orodispersible Film (ODF) vs.

Reference Tablet (Priligy®)

Condition
Pharmacokinetic
Parameter

Geometric Mean
Ratio (90% CI)

Conclusion

Fasting Cmax
Within 80.00% -

125.00%
Bioequivalent

AUC0-t
Within 80.00% -

125.00%
Bioequivalent

AUC0-∞
Within 80.00% -

125.00%
Bioequivalent

Experimental Protocols
The bioequivalence studies summarized above followed rigorous, standardized protocols to

ensure the reliability of the results. The methodologies are detailed below.

Study Design
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The studies typically employ a randomized, open-label, two-period, two-sequence, crossover

design. This design allows each subject to serve as their own control, minimizing variability. A

washout period of 7 to 14 days is implemented between the two periods to ensure complete

elimination of the drug from the body before the administration of the next formulation. Studies

are conducted under both fasting and fed conditions to assess the effect of food on drug

absorption.

Subject Population
Healthy adult male volunteers are recruited for these studies. The number of subjects is

determined based on statistical power calculations to ensure that the study can detect a true

difference in bioavailability if one exists. For instance, one study enrolled 60 subjects, with 30 in

the fasted group and 30 in the fed group. Another study included 80 subjects, with 40 in each

condition.

Dosing and Blood Sampling
A single oral dose of the test and reference dapoxetine hydrochloride formulations (e.g., 30

mg) is administered to the subjects. Blood samples are collected at predetermined time points

before and after dosing, typically up to 72 hours post-dose. This allows for the complete

characterization of the plasma concentration-time profile of dapoxetine.

Analytical Method
The concentration of dapoxetine in the collected plasma samples is determined using a

validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)

method. This analytical technique offers high sensitivity and selectivity for the quantification of

drugs in biological matrices.

Pharmacokinetic and Statistical Analysis
Non-compartmental analysis is used to determine the key pharmacokinetic parameters: Cmax,

AUC from time 0 to the last measurable concentration (AUC0-t), and AUC from time 0

extrapolated to infinity (AUC0-∞). Statistical analysis, specifically the calculation of 90%

confidence intervals for the geometric mean ratios of the test to reference product, is performed

to assess bioequivalence.
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Experimental Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for dapoxetine
hydrochloride formulations.
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Caption: Workflow of a typical crossover bioequivalence study.
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In conclusion, the presented data from multiple studies demonstrate that generic dapoxetine
hydrochloride tablets and orodispersible film formulations can be bioequivalent to the

reference product. The rigorous experimental protocols and standardized bioequivalence

criteria ensure that these alternative formulations provide comparable safety and efficacy

profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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